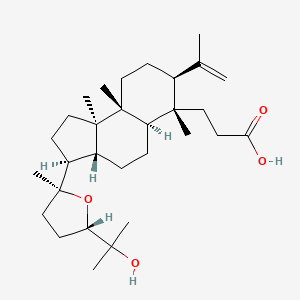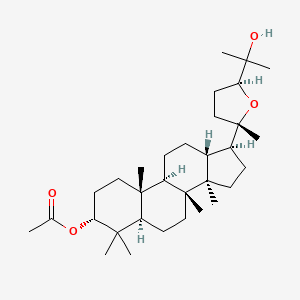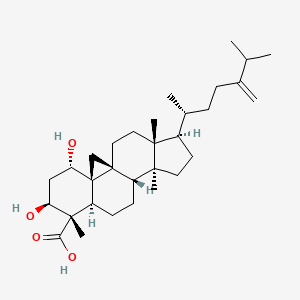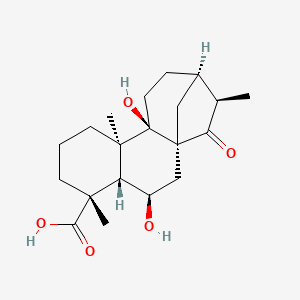
Eichlersäure
Übersicht
Beschreibung
Eichlerianic acid is a diterpene glycoside. It has a role as a metabolite.
Eichlerianic acid is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antikrebs-Eigenschaften
Eichlersäure wurde auf ihre zytotoxische Aktivität gegen verschiedene Krebszelllinien untersucht. Forschungsergebnisse deuten darauf hin, dass bestimmte Derivate der this compound signifikante zytotoxische Wirkungen auf Brustkrebs- und Melanomzellen aufweisen {svg_1}. Dies eröffnet das Potenzial, die Verbindung zu Antikrebstherapien weiterzuentwickeln, insbesondere bei der Behandlung resistenter Krebsarten.
Chemische Ökologie: Pflanzliche Abwehrmechanismen
Im Bereich der chemischen Ökologie spielt this compound, die in der Gattung Aglaia vorkommt, eine Rolle bei der Pflanzenabwehr. Sie gehört zu einer Gruppe sekundärer Metaboliten, die Pflanzen zur Abschreckung von Pflanzenfressern und Krankheitserregern einsetzen. Das Verständnis ihrer Rolle könnte zur Entwicklung von natürlichen Pestiziden oder zur Steigerung der Krankheitsresistenz von Nutzpflanzen führen {svg_2}.
Safety and Hazards
Zukünftige Richtungen
Eichlerianic acid may have antiviral activity against Herpes simplex virus types I and II in vitro . This suggests potential future directions for research into its antiviral properties.
Relevant Papers One relevant paper is “Isoeichlerianic acid from Aglaia silvestris and revision of the stereochemistry of foveolin B” by Harald Greger . This paper discusses the stereochemistry of Eichlerianic acid and its relation to other compounds.
Wirkmechanismus
Mode of Action
It is known that trypanocidal compounds often work by interfering with essential biological processes in the parasite, such as dna replication, protein synthesis, or cellular metabolism . The antiviral activity of Eichlerianic acid could be due to its ability to interfere with viral replication or to disrupt the viral envelope . The cytotoxic activity against cancer cells might be due to the induction of apoptosis, inhibition of cell proliferation, or interference with the cell cycle .
Biochemical Pathways
Based on its known targets, it can be speculated that eichlerianic acid might affect pathways related to dna replication, protein synthesis, and cellular metabolism in trypanosoma species . In the case of Herpes simplex virus, Eichlerianic acid might interfere with the viral life cycle, which includes entry into the host cell, replication, assembly, and release . In cancer cells, Eichlerianic acid might affect pathways related to cell proliferation, apoptosis, and the cell cycle .
Pharmacokinetics
These properties are crucial in determining the bioavailability, efficacy, and safety of a compound
Result of Action
The result of Eichlerianic acid’s action would be the death of Trypanosoma species, inhibition of Herpes simplex virus replication, and cytotoxic effects on certain cancer cells . These effects are likely due to the disruption of essential biological processes in these organisms or cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound . Additionally, the internal environment of an organism or cell, including factors such as metabolic state and the presence of other drugs or chemicals, can also influence the action of a compound . .
Biochemische Analyse
Biochemical Properties
Eichlerianic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit weak cytotoxicity against several human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . Eichlerianic acid interacts with enzymes involved in cell signaling pathways, potentially inhibiting or modulating their activity. Additionally, it has been found to have antiviral activity against Herpes simplex virus types I and II .
Cellular Effects
Eichlerianic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Eichlerianic acid induces cytotoxic effects, leading to cell death. It also affects the expression of genes involved in cell proliferation and apoptosis . Furthermore, Eichlerianic acid has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of Eichlerianic acid involves its interaction with biomolecules at the cellular level. Eichlerianic acid binds to specific proteins and enzymes, modulating their activity. It can inhibit or activate enzymes involved in critical cellular processes, such as cell signaling and metabolism. Additionally, Eichlerianic acid influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eichlerianic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular functionStudies have indicated that prolonged exposure to Eichlerianic acid can lead to sustained cytotoxic effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Eichlerianic acid vary with different dosages in animal models. At lower doses, Eichlerianic acid exhibits minimal toxicity and can modulate cellular processes without causing significant adverse effects. At higher doses, Eichlerianic acid can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Eichlerianic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of lipids and carbohydrates, potentially altering the levels of key metabolites
Transport and Distribution
Within cells and tissues, Eichlerianic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Eichlerianic acid’s distribution within tissues can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of Eichlerianic acid is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
Eichlerianic acid’s subcellular localization plays a critical role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications. Eichlerianic acid has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of Eichlerianic acid is essential for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098817 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-13-7 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is eichlerianic acid and where is it found?
A1: Eichlerianic acid is a dammarane-type triterpenoid primarily isolated from plants belonging to the Meliaceae family, notably the Aglaia genus. It is frequently found alongside other dammarane triterpenoids like cabraleone and ocotillone. [, ] It has also been found in the gum resin of Styrax benzoin (Styracaceae). []
Q2: What are the notable biological activities of eichlerianic acid?
A2: Research indicates eichlerianic acid possesses several biological activities, including:
- Cytotoxic activity: It has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) [, ], lung cancer (NCI-H292) [], and murine leukemia cells (P-388). [, ]
- Antiviral activity: Eichlerianic acid exhibits antiviral activity against Herpes simplex virus types I and II in vitro. []
- Ichthyotoxicity: Studies have shown it to be toxic to zebrafish (Danio rerio). [, ]
Q3: How potent is eichlerianic acid's cytotoxic activity against cancer cells?
A3: The potency of eichlerianic acid varies depending on the cell line. Against MCF-7 breast cancer cells, it shows an IC50 of 8.86 μg/mL after 24 hours. [] In comparison, its activity against murine leukemia cells (P-388) is weaker, with an IC50 of 34 μg/mL. [] This suggests its mechanism of action might differ between cancer cell types.
Q4: Are there any synergistic effects observed with eichlerianic acid and other compounds?
A4: Interestingly, while eichlerianic acid alone may exhibit weak cytotoxicity, a synergistic effect is observed when combined with its epimer, shoreic acid, in specific molar ratios (4:1 to 1:1). [] This suggests a potential for enhancing its efficacy through combination therapies.
Q5: Is eichlerianic acid effective against drug-resistant bacteria?
A5: Research suggests eichlerianic acid demonstrates antibacterial activity against both ATCC and multidrug-resistant (MDR) bacterial strains, including P. aeruginosa, E. coli, S. aureus, and B. subtilis. [] This indicates a potential role for eichlerianic acid in combating antibiotic resistance.
Q6: What is the impact of eichlerianic acid on Meloidogyne incognita?
A6: Eichlerianic acid, in combination with shoreic acid, has been shown to inhibit the hatching of Meloidogyne incognita juveniles by 57% to 90%. [] This suggests potential applications in controlling this plant-parasitic nematode.
Q7: How has eichlerianic acid been structurally characterized?
A7: The structure of eichlerianic acid has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). [, , ] X-ray crystallography has also been employed to confirm the structure of its methyl ester derivative, methyl shoreate, which provided insights into the stereochemistry of eichlerianic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








